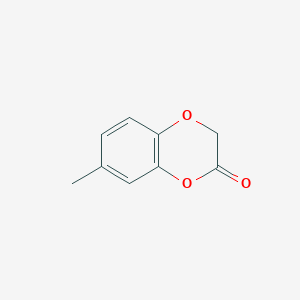![molecular formula C16H24O3 B14205938 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene CAS No. 831170-90-2](/img/structure/B14205938.png)
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene: is an organic compound characterized by a benzene ring substituted with two methoxy groups and an oct-1-en-3-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene.
Alkylation: The benzene ring is alkylated using an appropriate alkylating agent, such as oct-1-en-3-yl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and oct-1-en-3-yloxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxybenzene: Lacks the oct-1-en-3-yloxy group, making it less complex.
1,3-Dimethoxy-5-(4-phenoxy-2-butyn-1-yl)benzene: Contains a different substituent, leading to distinct chemical properties.
Uniqueness: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene is unique due to the presence of the oct-1-en-3-yloxy group, which imparts specific chemical reactivity and potential biological activity not observed in similar compounds.
Eigenschaften
CAS-Nummer |
831170-90-2 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-oct-1-en-3-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-5-7-8-9-13(6-2)19-16-11-14(17-3)10-15(12-16)18-4/h6,10-13H,2,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
CTRLFKUZFASTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)OC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
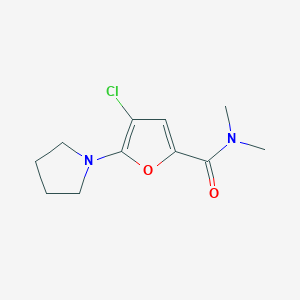
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
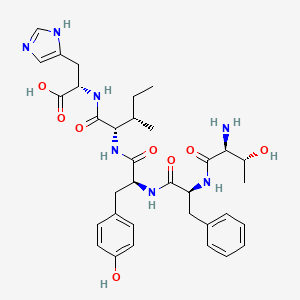
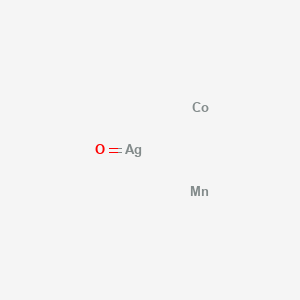
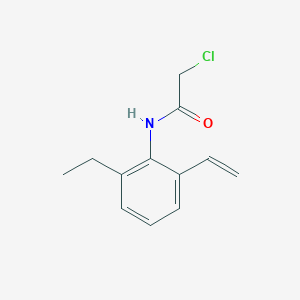
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)


